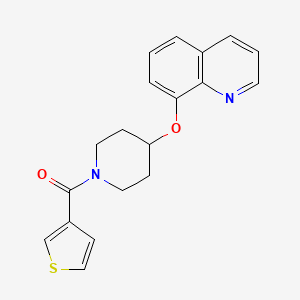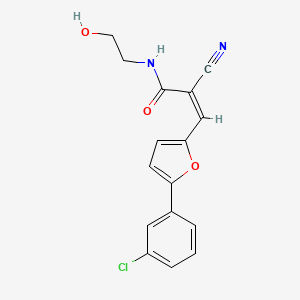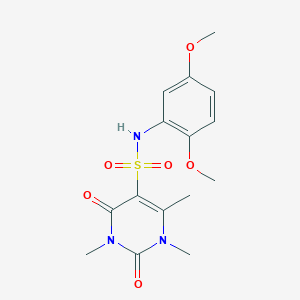
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties.
科学的研究の応用
Molecular Interaction and Binding Analysis
Research on similar compounds, particularly those involving naphthyl and piperazine structures, highlights the importance of molecular interaction and binding analysis in understanding receptor affinity and activity. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its interaction with the CB1 cannabinoid receptor provides insights into the conformational stability and pharmacophore models for cannabinoid receptor ligands. This research sheds light on the structural requirements for binding to specific receptors and could guide the development of targeted therapies for various conditions (J. Shim et al., 2002).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of related compounds are crucial in the development of new therapeutic agents and materials. For instance, the creation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles to yield compounds with potential anticancer properties demonstrates the versatility of these chemical structures in synthesizing bioactive molecules (R. S. Gouhar & Eman M. Raafat, 2015).
Pharmacological Properties and Potential Therapeutic Applications
Research into the pharmacological properties and potential therapeutic applications of compounds containing naphthyl and piperazine units has shown promise in various fields, including oncology and neurology. For example, the study of methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores the selectivity and affinity for sigma receptors, providing insights into the development of novel ligands for imaging and therapeutic applications (F. Berardi et al., 2005).
Photochromic Properties and Material Science Applications
The study of photochromic properties and material science applications is another area where compounds with naphthyl and piperazine frameworks are explored. For instance, the synthesis and investigation of a novel spiro[indoline-naphthaline]oxazine derivative reveal its excellent photochromism properties in various solvents, suggesting potential applications in photoresponsive materials and molecular switches (Hong Li et al., 2015).
Antimicrobial Activity
The exploration of antimicrobial activity is a critical area of research for compounds with naphthyl and piperazine structures. Studies on the synthesis and antimicrobial activity of new pyridine derivatives demonstrate the potential of these compounds in developing new antibacterial and antifungal agents, highlighting the importance of structural diversity in combating microbial resistance (N. Patel et al., 2011).
作用機序
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the similar compound fpmint, it can be inferred that it might interact with ents, leading to inhibition of these transporters . This could result in altered nucleotide synthesis and adenosine function .
Biochemical Pathways
Ents, which could be the potential targets of this compound, are involved in the transport of nucleosides across cell membranes, affecting nucleotide synthesis and adenosine function .
Result of Action
Inhibition of ents could potentially affect nucleotide synthesis and adenosine function .
特性
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-11-13-26(14-12-25)22(27)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKUQXPBGLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2439260.png)

![1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2439263.png)


![N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2439268.png)
![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2439272.png)



